4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
The compound 4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a complex organic molecule featuring two triazole rings and an azetidine ring. Triazoles are known for their stability and biological activity, making them valuable in medicinal chemistry. The presence of the azetidine ring adds to the compound’s structural uniqueness and potential reactivity.
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole moiety have been reported to interact with a variety of enzymes and receptors .
Mode of Action
It’s known that the nitrogen atoms of the 1,2,3-triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a broad range of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
It’s known that the ability of 1,2,3-triazole compounds to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a broad range of biological activities, including antimicrobial and antioxidant activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves a multi-step process:
Azetidine Ring Formation: The azetidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the triazole and azetidine moieties under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole rings, while reduction may lead to the formation of reduced triazole derivatives .
Scientific Research Applications
4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole: has several scientific research applications:
Medicinal Chemistry: The compound’s triazole rings make it a potential candidate for drug development, particularly as antimicrobial, antiviral, and anticancer agents.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole: can be compared with other triazole-containing compounds:
1,2,3-Triazole Derivatives: These compounds are known for their stability and biological activity, similar to the target compound.
Azetidine Derivatives:
The uniqueness of This compound lies in its combination of triazole and azetidine rings, which may confer distinct biological and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O/c28-20(18-11-21-27(23-18)16-9-5-2-6-10-16)25-12-17(13-25)26-14-19(22-24-26)15-7-3-1-4-8-15/h1-11,14,17H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXDRRQUPDTMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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